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Compound of Interest

Compound Name: SIRT2-IN-15

Cat. No.: B388031 Get Quote

Disclaimer: No specific SIRT2 inhibitor with the designation "SIRT2-IN-15" was identified in

publicly available research. This document details the anti-cancer properties of the potent and

selective SIRT2 inhibitor, TM (Thiomyristoyl), as a representative and well-documented agent

in this class.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth overview of the anti-cancer properties

of the SIRT2 inhibitor, TM. It covers its mechanism of action, quantitative efficacy, and the

experimental methodologies used to determine its therapeutic potential.

Introduction to SIRT2 and Its Role in Cancer
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1]

While it has been implicated in various cellular processes, its role in cancer is complex, with

reports suggesting both tumor-suppressive and oncogenic functions.[1] However, a growing

body of evidence indicates that cancer cells can develop a dependency on SIRT2 for survival

and proliferation.[2][3] Pharmacological inhibition of SIRT2 has emerged as a promising

therapeutic strategy.[1] SIRT2's substrates include proteins involved in cell cycle regulation,

genomic stability, and metabolism, such as α-tubulin, p53, and c-Myc.[2][4]
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TM (Thiomyristoyl): A Potent and Selective SIRT2
Inhibitor
TM is a thiomyristoyl lysine compound developed as a potent and highly selective mechanism-

based inhibitor of SIRT2.[2][5] Its selectivity is a key attribute, as it minimizes off-target effects

on other sirtuin isoforms, which can have confounding biological roles.[5][6]

Quantitative Data: In Vitro Potency and Selectivity
The inhibitory activity of TM against various sirtuin isoforms has been quantitatively assessed.

Target IC50 Value
Fold Selectivity vs.
SIRT1

Reference

SIRT2 (deacetylation) 28 - 38 nM ~650x [5][7][8]

SIRT2

(demyristoylation)
49 nM N/A [5]

SIRT1 98 µM 1x [8]

SIRT3 > 200 µM > ~7140x [8]

SIRT6 No inhibition N/A [5]

In Vitro Anti-Cancer Activity
TM has demonstrated broad anti-cancer activity across a range of human cancer cell lines.
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Cell Line Cancer Type Effect Reference

MCF-7 Breast Cancer
Inhibition of

proliferation
[7]

MDA-MB-468 Breast Cancer
Inhibition of

proliferation
[7]

MDA-MB-231 Breast Cancer
Inhibition of

proliferation
[7]

NCI-60 Panel Various

>50% growth

inhibition in 36 of 56

cell lines at 10 µM

[2][9]

HCT116 Colorectal Cancer

Inhibition of

anchorage-

independent growth

[5]

Mechanism of Action: c-Myc Degradation
The primary anti-cancer mechanism of TM is the induction of c-Myc oncoprotein degradation.

[2][3] c-Myc is a critical transcription factor that is overexpressed in a high percentage of human

cancers, driving proliferation and tumor growth.[9]

Signaling Pathway
SIRT2 inhibition by TM leads to the ubiquitination and subsequent proteasomal degradation of

c-Myc.[2] This suggests that SIRT2 normally acts to stabilize c-Myc, and its inhibition removes

this protective effect. The sensitivity of cancer cell lines to TM correlates with the inhibitor's

ability to reduce c-Myc protein levels.[2][10]
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TM inhibits SIRT2, leading to c-Myc ubiquitination and degradation.

In Vivo Efficacy
The anti-cancer activity of TM has been validated in preclinical mouse models of breast cancer.

[2][11] Administration of TM resulted in significant inhibition of tumor growth without causing

notable toxicity or weight loss in the animals.[7][11] In vivo target engagement was confirmed

by an increase in the acetylation of α-tubulin, a known SIRT2 substrate, within the tumor tissue.

[7]

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the evaluation of TM.

In Vitro Sirtuin Inhibition Assay
Objective: To determine the IC50 values of TM against SIRT1, SIRT2, and SIRT3.

Procedure:

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes are purified.

A fluorogenic acetylated peptide substrate is used.

The enzyme is incubated with the substrate and varying concentrations of the inhibitor

(TM) in the presence of NAD+.

The reaction is quenched, and a developer solution is added to produce a fluorescent

signal proportional to the amount of deacetylation.

Fluorescence is measured using a plate reader.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cell Viability Assay
Objective: To assess the cytotoxic effects of TM on cancer cell lines.

Procedure:

Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates and allowed to

adhere overnight.

Cells are treated with a range of concentrations of TM or a vehicle control (DMSO) for a

specified period (e.g., 72 hours).

A reagent such as MTT or PrestoBlue is added to the wells.

After incubation, the absorbance or fluorescence is measured, which correlates with the

number of viable cells.
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The percentage of cell viability relative to the control is calculated for each concentration.

Western Blotting for c-Myc and Acetyl-α-tubulin
Objective: To measure the effect of TM on c-Myc protein levels and SIRT2 activity in cells.

Procedure:

Cancer cells are treated with TM or a vehicle control for a specified time (e.g., 24 hours).

Cells are lysed to extract total protein.

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against c-Myc,

acetyl-α-tubulin (K40), and a loading control (e.g., β-actin).

The membrane is then incubated with a corresponding secondary antibody conjugated to

HRP.

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and

an imaging system.

Band intensities are quantified to determine relative protein levels.
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Workflow for Western Blot analysis of protein levels after TM treatment.
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In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of TM in a living organism.

Procedure:

Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank

of immunocompromised mice.

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

The treatment group receives intraperitoneal injections of TM at a specified dose and

schedule. The control group receives a vehicle solution.

Tumor volume and mouse body weight are measured regularly.

At the end of the study, mice are euthanized, and tumors are excised for further analysis

(e.g., western blotting for acetyl-α-tubulin).

Conclusion and Future Directions
The SIRT2 inhibitor TM demonstrates significant and broad-spectrum anti-cancer activity both

in vitro and in vivo.[2][11] Its mechanism of action, centered on the degradation of the c-Myc

oncoprotein, provides a clear rationale for its efficacy in many c-Myc-driven cancers.[3][10]

While TM itself has limitations such as low aqueous solubility, it serves as a critical tool

compound and a foundation for the development of next-generation SIRT2 inhibitors with

improved pharmacological properties for clinical translation.[6][12] Further research into

analogs of TM and the broader application of SIRT2 inhibition in various cancer types is

warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4384657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4811675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4811675/
https://pubmed.ncbi.nlm.nih.gov/26977881/
https://pubmed.ncbi.nlm.nih.gov/26977881/
https://pubs.rsc.org/en/content/articlehtml/2021/cb/d0cb00036a
https://pubs.rsc.org/en/content/articlehtml/2021/cb/d0cb00036a
https://pubs.rsc.org/en/content/articlehtml/2021/cb/d0cb00036a
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6942458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6942458/
https://www.medchemexpress.com/Thiomyristoyl.html
https://www.selleckchem.com/products/thiomyristoyl.html
https://meyercancer.weill.cornell.edu/news/2016-03-21/enzyme-inhibitor-looks-promising-against-many-forms-cancer
https://meyercancer.weill.cornell.edu/news/2016-03-21/enzyme-inhibitor-looks-promising-against-many-forms-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029603/
https://pubmed.ncbi.nlm.nih.gov/31087297/
https://pubmed.ncbi.nlm.nih.gov/31087297/
https://pubs.acs.org/doi/abs/10.1021/acschembio.9b00384
https://www.benchchem.com/product/b388031#exploring-the-anti-cancer-properties-of-sirt2-in-15
https://www.benchchem.com/product/b388031#exploring-the-anti-cancer-properties-of-sirt2-in-15
https://www.benchchem.com/product/b388031#exploring-the-anti-cancer-properties-of-sirt2-in-15
https://www.benchchem.com/product/b388031#exploring-the-anti-cancer-properties-of-sirt2-in-15
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b388031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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